1,1-Diethoxy-N,N-dimethylmethanamine, with the CAS number 1188-33-6, is a chemical compound characterized by its molecular formula C₇H₁₇NO₂ and a molecular weight of approximately 147.215 g/mol. This compound features two ethoxy groups and a dimethylamino group attached to a methanamine backbone, making it a member of the acetal family. Its structure can be represented as follows:
The physical properties of 1,1-Diethoxy-N,N-dimethylmethanamine include a density of approximately 0.9 g/cm³ and a boiling point around 130.3 °C at standard atmospheric pressure. The compound is classified under hazard class 3, indicating flammability risk, and is subject to specific handling protocols due to its chemical nature .
1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide diethyl acetal, finds application as a protecting group in organic synthesis []. It can be used to protect primary and secondary amines, allowing for selective modification of other functional groups within the molecule. [] Upon treatment with acidic or Lewis acidic conditions, the acetal group is readily cleaved, regenerating the free amine. [] This property makes it a valuable tool for researchers designing complex organic molecules.
1,1-Diethoxy-N,N-dimethylmethanamine can serve as a precursor for the synthesis of formamidines, a class of organic compounds with diverse applications in medicinal chemistry and materials science. [, ] Formamidines can be accessed by reacting the diethyl acetal with ammonia or primary amines under various reaction conditions. [, ] This synthetic approach offers an efficient route to a variety of formamidine derivatives, which are being explored for their potential use as antitumor agents, enzyme inhibitors, and luminescent materials. [, ]
For example, it has been noted that 1,1-diethoxy-N,N-dimethylmethanamine can react with aryl methyl ketones in the presence of suitable catalysts to yield specific dimethylamino derivatives .
Further studies would be necessary to elucidate specific biological activities or therapeutic potentials.
The synthesis of 1,1-Diethoxy-N,N-dimethylmethanamine typically involves the following methods:
These methods highlight its versatility in synthetic organic chemistry .
1,1-Diethoxy-N,N-dimethylmethanamine finds applications across several industries:
Interaction studies involving 1,1-Diethoxy-N,N-dimethylmethanamine focus on its reactivity with other chemical species. Key areas include:
These studies are essential for assessing both safety profiles and potential therapeutic uses.
Several compounds share structural similarities with 1,1-Diethoxy-N,N-dimethylmethanamine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
N,N-Dimethylformamide diethyl acetal | 1188-33-6 | Similar acetal structure; used as a solvent |
Dimethylformamide diethyl acetal | 4637-24-5 | Known for its role in organic synthesis |
N,N-Dimethyldiethoxymethanamine | Not listed | Contains diethoxy groups; used in similar reactions |
Diethoxymethyldimethylamine | Not listed | Related structure; potential applications in synthesis |
What sets 1,1-Diethoxy-N,N-dimethylmethanamine apart from these compounds is its specific combination of ethoxy and dimethylamino functionalities that enhance its reactivity as a methylating agent while maintaining stability under various conditions. This unique profile allows it to serve diverse roles across multiple industries effectively .
1,1-Diethoxy-N,N-dimethylmethanamine is systematically named according to IUPAC guidelines. Its structure features a central methanamine core substituted with two ethoxy groups and two methyl groups on the nitrogen atom. Key synonyms include:
The molecular formula is C₇H₁₇NO₂, with a molecular weight of 147.22 g/mol.
First reported in the mid-20th century, this compound gained prominence through the work of Hellmut Bredereck, who pioneered its use in formylation reactions. Early synthesis methods involved the reaction of dimethylformamide (DMF) with dimethyl sulfate, followed by acetalization with sodium methoxide. Its utility in generating enamines and formamidinium intermediates solidified its role in heterocyclic chemistry.
Classified as an aminal ester, 1,1-diethoxy-N,N-dimethylmethanamine belongs to the broader family of acetals. Its structure combines a tertiary amine with two ethoxy groups, rendering it highly reactive toward electrophilic and nucleophilic agents.
This reagent is pivotal for:
1,1-Diethoxy-N,N-dimethylmethanamine possesses the molecular formula C₇H₁₇NO₂ with a molecular weight of 147.22 grams per mole [4] [20] [30]. The compound is registered under Chemical Abstracts Service number 1188-33-6 and European Inventory of Existing Commercial Chemical Substances number 214-707-9 [2] [31]. The International Union of Pure and Applied Chemistry name for this compound is 1,1-diethoxy-N,N-dimethylmethanamine [1].
The molecular structure features a central carbon atom bonded to two ethoxy groups (OCH₂CH₃), a dimethylamino group (N(CH₃)₂), and forms the characteristic acetal functionality [25] [27]. The compound can be represented by the Simplified Molecular Input Line Entry System notation CCOC(OCC)N(C)C [21] [30] [34]. The International Chemical Identifier string is InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3, with the corresponding International Chemical Identifier Key being BWKAYBPLDRWMCJ-UHFFFAOYSA-N [4] [20] [21].
The structural arrangement places the nitrogen atom with its dimethyl substitution providing electron-donating properties, while the two ethoxy groups offer potential leaving group capabilities [25]. The central carbon represents a reactive center for various chemical transformations due to the acetal functionality [25] [27]. This combination of acetal and amine functional groups creates unique reactivity characteristics that distinguish this compound from simple ethers or amines [25] [28].
1,1-Diethoxy-N,N-dimethylmethanamine exists as a liquid at room temperature (20°C) [31]. The compound presents as a colorless to light yellow clear liquid under standard conditions [12] [22] [26]. Some sources describe the appearance as ranging from colorless to yellow, indicating potential variations based on purity or storage conditions [22] [26].
Melting point data for this compound is notably limited in the available literature. Most sources indicate that melting point information is not available or not determined for this liquid compound [2] [9] [12]. One source mentions a melting point range of 178-180°C when dissolved in ethanol, though this may refer to a crystalline derivative or salt form [10] [22].
The density of 1,1-diethoxy-N,N-dimethylmethanamine has been measured as 0.859 grams per milliliter at 25°C [22] [26] [30] [34]. Some sources report a slightly higher density of 0.9±0.1 grams per cubic centimeter [2] [3] [12]. The specific gravity at 20/20°C is documented as 0.86 [31].
The vapor pressure of 1,1-diethoxy-N,N-dimethylmethanamine is reported as 9.8±0.2 millimeters of mercury at 25°C [3] [32]. This relatively low vapor pressure indicates moderate volatility under standard temperature conditions. The atmospheric hydroxyl radical rate constant is documented as 1.47×10⁻¹⁰ cubic centimeters per molecule per second, providing insight into the compound's atmospheric reactivity [6].
Infrared spectroscopic analysis of 1,1-diethoxy-N,N-dimethylmethanamine reveals characteristic absorption bands corresponding to its functional groups . The carbon-oxygen stretching vibrations appear in the range of 1050-1150 wavenumbers, which is typical for acetal ether linkages . Carbon-nitrogen stretching vibrations are observed between 1250-1350 wavenumbers, confirming the presence of the dimethylamino group .
The infrared spectrum serves as a confirmatory tool for structural identification, with the combination of carbon-oxygen and carbon-nitrogen stretches providing a distinctive fingerprint for this acetal-amine compound . The spectral pattern is consistent with the expected vibrational modes of the 1,1-diethoxy and N,N-dimethyl functional groups .
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1,1-diethoxy-N,N-dimethylmethanamine [33]. In deuterated dimethyl sulfoxide solvent, the spectrum shows characteristic signals at δ 3.06-3.34 parts per million corresponding to the N,N-dimethyl groups, and signals at δ 7.67-8.07 parts per million corresponding to methine protons [33] [35].
When analyzed in deuterated chloroform, the ethoxy groups appear as quartets around δ 1.2 parts per million for the methyl groups and around δ 3.5-3.7 parts per million for the methylene groups . The N,N-dimethyl protons resonate as a singlet around δ 2.2 parts per million .
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals a methylene carbon signal at -66.78 parts per million, which helps distinguish between possible structural isomers and confirms the connectivity of the acetal carbon center [33]. The Distortionless Enhancement by Polarization Transfer technique specifically identifies this as a methylene group, providing unambiguous structural confirmation [33].
Mass spectrometric analysis using electron ionization reveals the molecular ion peak at mass-to-charge ratio 147.2154, corresponding to the molecular weight of 1,1-diethoxy-N,N-dimethylmethanamine [4] [20]. The fragmentation pattern is consistent with the expected breakdown of acetal and amine functional groups under electron impact conditions [4] [20].
1,1-Diethoxy-N,N-dimethylmethanamine contains two primary functional groups that dictate its chemical reactivity: the acetal group and the tertiary amine group [25] [27]. The acetal functionality (1,1-diethoxy) provides sites for nucleophilic attack and can undergo hydrolysis under acidic conditions [27]. The tertiary amine group (N,N-dimethyl) contributes electron-donating properties and can participate in alkylation and condensation reactions [25] [28].
The compound serves as a versatile reagent in organic synthesis, particularly in alkylation, formylation, and aminomethylenation reactions [25] [28] [30]. The structural features enable it to function as a C1 synthon in heterocyclic synthesis, where it can introduce single-carbon units into organic frameworks [28]. The partially positive carbon of the acetal group acts as an electrophile in condensation reactions, while the partially negative nitrogen acts as a nucleophile [28].
Under normal storage and handling conditions, 1,1-diethoxy-N,N-dimethylmethanamine demonstrates good stability [21] [22] [31]. However, the compound exhibits significant moisture sensitivity, requiring storage under inert atmospheric conditions [22] [31]. The recommended storage temperature is below 15°C in a cool and dark environment [22] [31] [32].
The predicted pKa value for the compound is 5.31±0.50, indicating weak basicity due to the tertiary amine functionality [22]. The stability of acetals makes them comparable in reactivity to ethers, which are known for their relatively low reactivity under neutral conditions [27]. The acetal group provides protection for the more reactive carbonyl precursor, demonstrating the utility of this functional group in synthetic applications [27].
The solubility profile of 1,1-diethoxy-N,N-dimethylmethanamine varies significantly with solvent polarity [22]. The compound shows high solubility in chloroform, indicating good compatibility with non-polar to moderately polar organic solvents [22]. In dimethyl sulfoxide, the compound exhibits slight solubility, suggesting limited interaction with highly polar aprotic solvents [22]. Similarly, methanol provides only slight solubility, indicating moderate compatibility with polar protic solvents [22].
The Log P value (octanol-water partition coefficient) is reported as 0.470, indicating moderate lipophilicity [6]. This partition coefficient suggests that the compound has balanced hydrophilic and lipophilic characteristics, which influences its behavior in biological and environmental systems [6]. The solubility characteristics are consistent with the presence of both polar (amine) and non-polar (ethyl) groups within the molecular structure [22].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₇NO₂ | [4] [20] [30] [31] |
Molecular Weight (g/mol) | 147.22 | [4] [20] [30] [31] |
CAS Registry Number | 1188-33-6 | [1] [2] [4] [20] |
Physical State (20°C) | Liquid | [31] |
Boiling Point (°C) | 130-133 | [26] [30] [31] [34] |
Density (g/mL at 25°C) | 0.859 | [22] [26] [30] [34] |
Refractive Index (n₂₀/D) | 1.400 | [26] [30] [34] |
Vapor Pressure (mmHg at 25°C) | 9.8±0.2 | [3] [32] |
Spectroscopic Technique | Key Features | Reference |
---|---|---|
¹H Nuclear Magnetic Resonance | δ 3.06-3.34 ppm (NMe₂), δ 7.67-8.07 ppm (CH) | [33] [35] |
¹³C Nuclear Magnetic Resonance | Methylene carbon at -66.78 ppm | [33] |
Infrared Spectroscopy | C-O stretch (1050-1150 cm⁻¹), C-N stretch (1250-1350 cm⁻¹) | |
Mass Spectrometry | Molecular ion at m/z 147.2154 | [4] [20] |
Chemical Property | Description | Reference |
---|---|---|
Functional Groups | Acetal (1,1-diethoxy), Tertiary amine (N,N-dimethyl) | [25] [27] |
Stability | Stable under normal conditions, moisture sensitive | [21] [22] [31] |
Solubility | Chloroform (Soluble), Dimethyl sulfoxide (Slightly), Methanol (Slightly) | [22] |
Predicted pKa | 5.31±0.50 | [22] |
Flammable;Irritant